(2E)-2-(1H-benzimidazol-2-yl)-3-{2-[(2,4-dichlorobenzyl)oxy]phenyl}prop-2-enenitrile
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Overview
Description
(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-{2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}PROP-2-ENENITRILE is a complex organic compound with potential applications in various scientific fields. This compound features a benzodiazole ring, a dichlorophenyl group, and a propenenitrile moiety, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-{2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}PROP-2-ENENITRILE typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole ring, followed by the introduction of the dichlorophenyl group and the propenenitrile moiety. Common reagents used in these reactions include aromatic amines, chlorinated aromatic compounds, and nitriles. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-{2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}PROP-2-ENENITRILE can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogenation catalysts to modify the nitrile group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like water radical cations, reducing agents such as hydrogen gas with catalysts, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and the use of solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quaternary ammonium cations, while reduction can produce amines or other reduced derivatives. Substitution reactions can lead to a variety of substituted aromatic compounds.
Scientific Research Applications
(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-{2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}PROP-2-ENENITRILE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and materials science research.
Biology: It may serve as a probe or ligand in biochemical studies to investigate molecular interactions and pathways.
Industry: The compound can be utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-{2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}PROP-2-ENENITRILE involves its interaction with specific molecular targets and pathways. The benzodiazole ring and dichlorophenyl group can interact with proteins, enzymes, or receptors, modulating their activity. The propenenitrile moiety may also play a role in binding to nucleophilic sites within biological systems, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: This compound is used as a plasticizer and has different applications compared to (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-{2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}PROP-2-ENENITRILE.
tert-Butyl carbamate: Another organic compound with distinct chemical properties and uses.
Uniqueness
(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-{2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}PROP-2-ENENITRILE is unique due to its combination of a benzodiazole ring, dichlorophenyl group, and propenenitrile moiety. This structural arrangement imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C23H15Cl2N3O |
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Molecular Weight |
420.3 g/mol |
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-[2-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-enenitrile |
InChI |
InChI=1S/C23H15Cl2N3O/c24-18-10-9-16(19(25)12-18)14-29-22-8-4-1-5-15(22)11-17(13-26)23-27-20-6-2-3-7-21(20)28-23/h1-12H,14H2,(H,27,28)/b17-11+ |
InChI Key |
MANRUTXTPFCDCL-GZTJUZNOSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3N2)OCC4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)OCC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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